
7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one is a fluorinated quinoline derivative with notable biological and pharmaceutical properties. This compound is characterized by the presence of a fluorine atom at the 7-position, a hydroxyl group at the 4-position, and a methyl group at the 3-position on the quinoline ring system.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Fluorine: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under appropriate reaction conditions.
Hydroxylation and Methylation: The hydroxyl group at the 4-position can be introduced using oxidizing agents like hydrogen peroxide or osmium tetroxide, while methylation at the 3-position can be performed using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: 7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using agents like potassium permanganate or chromic acid to introduce additional functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, methyl iodide, dimethyl sulfate.
Major Products Formed:
Oxidation: Quinone derivatives, hydroxylated quinolines.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or alkylated quinolines.
科学的研究の応用
7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one has found applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one is similar to other fluorinated quinolines, such as 7-fluoroquinoline and 4-hydroxyquinoline. its unique combination of fluorine, hydroxyl, and methyl groups imparts distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound in research and development.
類似化合物との比較
7-Fluoroquinoline
4-Hydroxyquinoline
3-Methylquinoline
特性
CAS番号 |
1259438-57-7 |
|---|---|
分子式 |
C10H6FNO2 |
分子量 |
191.16 g/mol |
IUPAC名 |
7-fluoro-3-methylidene-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C10H6FNO2/c1-5-9(13)7-3-2-6(11)4-8(7)12-10(5)14/h2-4H,1H2,(H,12,14) |
InChIキー |
JTBIXHQSVVXUOA-UHFFFAOYSA-N |
SMILES |
C=C1C(=O)C2=C(C=C(C=C2)F)NC1=O |
正規SMILES |
C=C1C(=O)C2=C(C=C(C=C2)F)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol](/img/structure/B1493672.png)
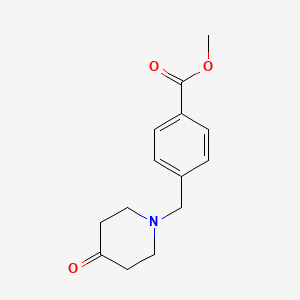
![4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B1493676.png)
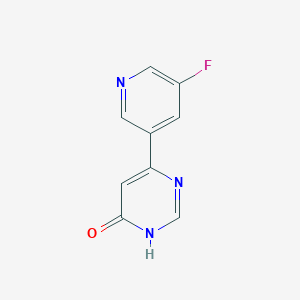
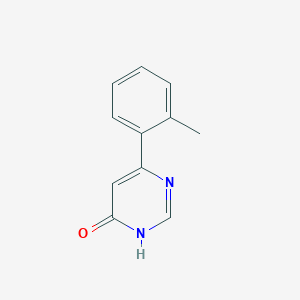
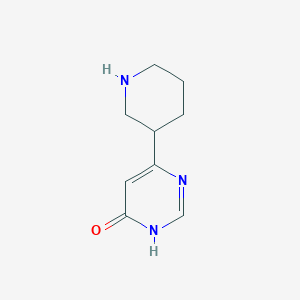
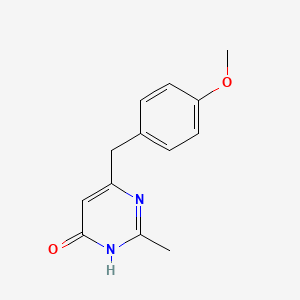

![3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1493685.png)
![2-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1493686.png)
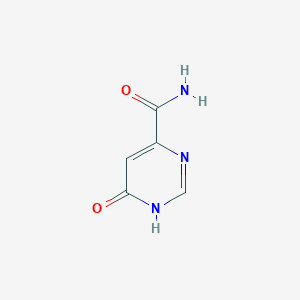
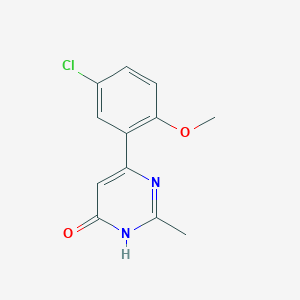
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1493689.png)
